4-Bromo-3-(oxolan-3-yloxy)aniline
Overview
Description
4-Bromo-3-(oxolan-3-yloxy)aniline is an organic compound with the chemical formula C12H12BrNO3. It is a white to off-white crystalline powder that is soluble in organic solvents such as alcohol, ether, and chloroform. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(oxolan-3-yloxy)aniline typically involves the reaction of 4-bromoaniline with oxirane (ethylene oxide) in the presence of a base such as sodium hydroxide. The reaction proceeds through the nucleophilic attack of the aniline nitrogen on the oxirane ring, resulting in the formation of the oxolan-3-yloxy group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(oxolan-3-yloxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include nitro or nitroso derivatives.
Reduction: Products include amines and other reduced forms of the compound.
Scientific Research Applications
4-Bromo-3-(oxolan-3-yloxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(oxolan-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The oxolan-3-yloxy group can enhance the compound’s binding affinity and specificity towards its targets, thereby modulating their activity and resulting in desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A simpler analog with a bromine atom on the para position of aniline.
3-(Oxolan-3-yloxy)aniline: Lacks the bromine atom but contains the oxolan-3-yloxy group.
4-Bromo-2-(oxolan-3-yloxy)aniline: A positional isomer with the oxolan-3-yloxy group on the ortho position.
Uniqueness
4-Bromo-3-(oxolan-3-yloxy)aniline is unique due to the presence of both the bromine atom and the oxolan-3-yloxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-3-(oxolan-3-yloxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-2-1-7(12)5-10(9)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADBZMYGRJOHNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC(=C2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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